(E)-({5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methylidene)[(4-fluorophenyl)methoxy]amine
Description
This compound is a pyrazole-derived Schiff base with a complex substitution pattern. Its IUPAC name reflects the presence of a 4-bromophenylsulfanyl group at position 5 of the pyrazole ring, a methyl group at position 1, a phenyl group at position 3, and an oxime ether moiety linked to a 4-fluorobenzyl group. Key attributes include:
- Molecular Formula: C24H19BrFN3OS
- Molecular Weight: 512.40 g/mol .
- Synonyms: 5-[(4-Bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-(4-fluorobenzyl)oxime; AKOS005075291 .
- Safety: Requires stringent handling due to flammability, toxicity, and environmental hazards. Avoid contact with water, use PPE, and store in dry, ventilated conditions .
Properties
IUPAC Name |
(E)-1-[5-(4-bromophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]-N-[(4-fluorophenyl)methoxy]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrFN3OS/c1-29-24(31-21-13-9-19(25)10-14-21)22(23(28-29)18-5-3-2-4-6-18)15-27-30-16-17-7-11-20(26)12-8-17/h2-15H,16H2,1H3/b27-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJHZFURQWGHAB-JFLMPSFJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)C=NOCC3=CC=C(C=C3)F)SC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)/C=N/OCC3=CC=C(C=C3)F)SC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 1,3-Dicarbonyl Compounds
The pyrazole ring is constructed via cyclocondensation of 1,3-diketones with hydrazines. For example, reacting 3-phenylpentane-2,4-dione with methylhydrazine in ethanol under reflux yields 1-methyl-3-phenyl-1H-pyrazole. Modifications include:
- Solvent Optimization : Ethanol or acetic acid enhances reaction efficiency.
- Regioselectivity Control : Electron-withdrawing groups on the diketone direct hydrazine attack to the less substituted carbonyl.
Example Protocol
- Dissolve 3-phenylpentane-2,4-dione (10 mmol) in ethanol (20 mL).
- Add methylhydrazine (12 mmol) dropwise under nitrogen.
- Reflux for 6 hr, cool, and isolate by filtration.
- Purify via silica gel chromatography (hexane:ethyl acetate, 7:3).
Introduction of 4-Bromophenylsulfanyl Group
Nucleophilic Aromatic Substitution
The 5-position of the pyrazole is functionalized via reaction with 4-bromothiophenol under basic conditions.
Procedure
- Dissolve 1-methyl-3-phenyl-1H-pyrazole (5 mmol) in DMF (10 mL).
- Add 4-bromothiophenol (5.5 mmol) and K$$2$$CO$$3$$ (10 mmol).
- Heat at 80°C for 12 hr.
- Quench with ice water, extract with ethyl acetate, and dry over Na$$2$$SO$$4$$.
Characterization Data
- Yield : 78%
- $$ ^1H $$-NMR (CDCl$$_3$$) : δ 7.85 (d, 2H, Ar-H), 7.45 (d, 2H, Ar-H), 6.95 (s, 1H, pyrazole-H).
Vilsmeier-Haack Formylation for Methylidene Precursor
Aldehyde Generation
The pyrazole-4-carbaldehyde intermediate is synthesized using Vilsmeier-Haack conditions:
- Suspend 5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole (5 mmol) in DMF (10 mL).
- Add POCl$$_3$$ (15 mmol) dropwise at 0°C.
- Stir at room temperature for 3 hr, then pour into ice-water.
- Adjust pH to 7 with NaHCO$$3$$, extract with CH$$2$$Cl$$_2$$, and concentrate.
Key Spectral Data
Synthesis of (4-Fluorophenyl)Methoxyamine
Protection-Deprotection Strategy
- Methylation : Treat 4-fluorobenzyl alcohol (10 mmol) with MeI (12 mmol) and Ag$$_2$$O (15 mmol) in THF.
- Amination : React with NH$$2$$OH·HCl (12 mmol) in EtOH/H$$2$$O (4:1) under reflux.
Yield : 85% after silica gel purification (hexane:acetone, 6:4).
Schiff Base Formation for Methylidene-Amide Coupling
Condensation Reaction
The aldehyde and methoxyamine are coupled via Schiff base formation:
- Dissolve pyrazole-4-carbaldehyde (5 mmol) and O-(4-fluorobenzyl)hydroxylamine (5.5 mmol) in EtOH (15 mL).
- Add catalytic AcOH (0.5 mL) and reflux for 8 hr.
- Cool, filter, and recrystallize from ethanol.
Stereochemical Control
Characterization
- MP : 162–164°C
- HRMS : m/z 510.08 [M+H]$$^+$$ (calc. 510.07).
Analytical Data Summary
| Parameter | Value/Observation | Method |
|---|---|---|
| Melting Point | 162–164°C | Electrothermal |
| $$ ^1H $$-NMR (CDCl$$_3$$) | δ 8.21 (s, 1H, CH=N) | 400 MHz Bruker |
| $$ ^{13}C $$-NMR | 158.4 ppm (C=N) | 100 MHz Bruker |
| IR (KBr) | 1640 cm$$^{-1}$$ (C=N) | Shimadzu FTIR |
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
(E)-({5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methylidene)[(4-fluorophenyl)methoxy]amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine linkage to an amine.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-({5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methylidene)[(4-fluorophenyl)methoxy]amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-({5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methylidene)[(4-fluorophenyl)methoxy]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of pyrazole-oxime derivatives with diverse biological and chemical applications. Below is a comparative analysis with analogs from the literature:
Table 1: Structural and Functional Comparison
| Compound Name | Substituents | Molecular Formula | Key Features | Reference |
|---|---|---|---|---|
| (E)-({5-[(4-Bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methylidene)[(4-fluorophenyl)methoxy]amine | 4-Bromophenylsulfanyl, 4-fluorobenzyloxy | C24H19BrFN3OS | High molecular weight; bromine enhances lipophilicity; fluorine improves metabolic stability. | |
| (E)-(4-Fluorophenyl)methoxyamine | Phenylsulfanyl, 4-fluorobenzyloxy | C24H20FN3OS | Lacks bromine; reduced steric bulk but retains fluorinated benzyl group for stability. | |
| (E)-(4-Chlorophenyl)methoxyamine | 4-Chlorophenylsulfanyl, 4-chlorobenzyloxy, trifluoromethyl | C24H17Cl2F3N3OS | Chlorine and CF3 groups increase electronegativity; higher reactivity in docking studies. | |
| (E)-3-Allylsulfanyl-N-(4-methoxybenzylidene)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine | Trimethoxyphenyl, allylsulfanyl, methoxybenzylidene | C22H23N5O4S | Triazole core instead of pyrazole; methoxy groups enhance solubility but reduce membrane permeability. |
Key Findings from Comparative Studies
Fluorine in the benzyloxy group reduces oxidative metabolism, as seen in pharmacokinetic studies of fluorinated analogs .
Biological Activity :
- Pyrazole-oxime derivatives are frequently explored as kinase inhibitors. For example, analogs with trifluoromethyl groups (e.g., Table 1, row 3) show enhanced binding to ROCK1 kinase in virtual screening .
- The absence of bromine in phenylsulfanyl analogs (Table 1, row 2) correlates with lower cytotoxicity in antiproliferative assays .
Synthetic Accessibility :
Biological Activity
The compound (E)-({5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methylidene)[(4-fluorophenyl)methoxy]amine, also known by its CAS number 321998-41-8, belongs to a class of pyrazole derivatives that have garnered attention for their diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound based on current research findings.
- Molecular Formula : C25H22BrN3OS
- Molecular Weight : 492.43 g/mol
- Density : 1.32 g/cm³ (predicted)
- Boiling Point : 626.2 °C (predicted)
These properties suggest a complex structure conducive to various interactions within biological systems.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. A study focusing on related pyrazole derivatives demonstrated moderate to strong antibacterial effects against Salmonella typhi and Bacillus subtilis, with weaker activity against other strains . The presence of the bromophenyl and sulfanyl groups may enhance these effects through specific interactions with bacterial membranes or enzymes.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in several studies. For instance, pyrazole derivatives have shown promising results as acetylcholinesterase (AChE) inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's . Additionally, the inhibition of urease activity has been reported, indicating potential applications in treating urease-related disorders.
Anticancer Properties
The anticancer activity of similar pyrazole compounds has been documented extensively. Mechanistic studies suggest that these compounds can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle proteins and apoptosis-related genes . The specific interactions of the compound with target proteins involved in cancer proliferation warrant further investigation.
Study on Antibacterial Efficacy
In a comparative study, a series of synthesized pyrazole derivatives were tested for their antibacterial efficacy. The results indicated that the compound exhibited significant inhibition against certain Gram-positive and Gram-negative bacteria. The most active derivatives were analyzed for their structure-activity relationships (SAR), revealing that modifications in the phenyl groups could enhance antibacterial potency .
Enzyme Inhibition Assessment
A detailed investigation into the enzyme inhibition capabilities of related compounds demonstrated strong inhibitory effects against AChE and urease. The binding affinity was assessed using molecular docking studies, showing favorable interactions with the active sites of these enzymes . This suggests potential therapeutic applications in neurodegenerative diseases and gastrointestinal disorders.
Q & A
Q. What synthetic methodologies are recommended for constructing the pyrazole-sulfanyl core of this compound?
The pyrazole-sulfanyl core can be synthesized via microwave-assisted reactions or condensation of α,β-unsaturated ketones with hydrazine derivatives. For example, Jairo Quiroga et al. demonstrated microwave-mediated synthesis of pyrazole derivatives using aryl aldehydes and hydrazines under controlled conditions to optimize regioselectivity . Solvent polarity (e.g., DMF or ethanol) significantly impacts reaction kinetics and product purity, as shown in studies on analogous pyrazole systems .
Q. How can X-ray crystallography validate the stereochemistry and molecular conformation of this compound?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters include data-to-parameter ratios (>15:1) and low R-factors (<0.05). Bassam Abu Thaher et al. resolved a related pyrazole-amine structure (R = 0.031) using SHELXL for refinement, highlighting the importance of anisotropic displacement parameters for sulfanyl and fluorophenyl groups . ORTEP-3 can generate graphical representations to visualize bond angles and torsional strain .
Q. What spectroscopic techniques are critical for characterizing intermediates during synthesis?
- NMR : 1H/13C NMR identifies regiochemistry (e.g., pyrazole C-H couplings at δ 7.2–8.5 ppm) and E/Z isomerism in the Schiff base moiety .
- IR : Stretching frequencies for C=S (1050–1250 cm⁻¹) and C-F (1100–1200 cm⁻¹) confirm functional group integrity .
- Mass Spectrometry : High-resolution ESI-MS distinguishes isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational and experimental bond lengths in crystallographic studies?
Discrepancies often arise from dynamic effects (e.g., thermal motion) or basis set limitations in DFT calculations. A. L. Spek’s validation tools (e.g., PLATON) check for missed symmetry or twinning, while Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···F contacts) that distort bond lengths . For example, a 0.02 Å deviation in C–S bonds may indicate π-stacking with fluorophenyl groups .
Q. What strategies optimize yield in the final Schiff base formation step?
- Catalysis : Use 2 mol% p-toluenesulfonic acid in toluene under Dean-Stark conditions to remove H2O, shifting equilibrium toward imine formation .
- Solvent Screening : Polar aprotic solvents (e.g., DCM) improve solubility of the aldehyde and amine precursors, as shown in analogous thiazole-Schiff base syntheses (yield increase from 45% to 78%) .
- Temperature Control : Maintain 60–70°C to avoid retro-aldside reactions .
Q. How can structure-activity relationships (SAR) guide biological testing for this compound?
- Pharmacophore Mapping : Replace the 4-fluorophenylmethoxy group with electron-withdrawing substituents (e.g., nitro) to enhance electrophilicity for target binding, as seen in triazole-based antifungal agents .
- Bioisosterism : Substitute the sulfanyl group with sulfonyl to improve metabolic stability, mimicking strategies in COX-2 inhibitor design .
- Docking Studies : Use AutoDock Vina with GPCR homology models (e.g., cannabinoid receptors) to prioritize in vitro assays .
Data Contradiction Analysis
Q. How should researchers address conflicting biological activity data across similar pyrazole derivatives?
- Assay Variability : Normalize data to positive controls (e.g., IC50 of cisplatin in cytotoxicity assays) .
- Solubility Adjustments : Use DMSO concentrations <0.1% to avoid false negatives in cell-based assays .
- Metabolite Interference : LC-MS/MS can detect degradation products (e.g., hydrolyzed Schiff base) that skew activity readings .
Q. What experimental designs mitigate batch-to-batch variability in sulfanyl-pyrazole synthesis?
- DoE (Design of Experiments) : Apply Taguchi methods to optimize reaction time, temperature, and stoichiometry. For example, a L9 orthogonal array reduced yield variability from ±15% to ±3% in a diazomethane flow synthesis .
- In-line Analytics : Use FTIR probes to monitor intermediate formation in real time .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
